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Balofloxacin, (S)-

Cat. No.: B12732568
CAS No.: 165619-84-1
M. Wt: 389.4 g/mol
InChI Key: MGQLHRYJBWGORO-NSHDSACASA-N
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Description

Classification within Fluoroquinolone Antibiotics

Balofloxacin (B1667722) is classified as a fourth-generation fluoroquinolone antibiotic. innovareacademics.iniajps.comrsc.org Fluoroquinolones are a class of broad-spectrum synthetic antibiotics. patsnap.comfishersci.at The mechanism of action for balofloxacin, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. patsnap.compatsnap.com These enzymes are critical for the replication, transcription, repair, and recombination of bacterial DNA. patsnap.comontosight.ai By interfering with these processes, balofloxacin effectively leads to bacterial cell death. patsnap.compatsnap.com

Balofloxacin exhibits activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. fishersci.atguidetopharmacology.orgmedchemexpress.com Its chemical structure, particularly the methoxy (B1213986) group at the 8-position of the quinoline (B57606) nucleus, contributes to its specific activity profile. rsc.orgtcichemicals.com

Table 1: Chemical and Physical Properties of Balofloxacin

Property Value
CAS Number 127294-70-6 wikipedia.org
Molecular Formula C20H24FN3O4 wikipedia.orgfishersci.at
Molecular Weight 389.42 g/mol drugfuture.comfishersci.at
Appearance White to almost white powder or crystal drugfuture.comtcichemicals.com

| Solubility | Soluble in DMSO; Insoluble in water and ethanol (B145695) apexbt.com |

Research Significance of Balofloxacin, (S)- as a Model Compound

Balofloxacin, (S)- serves as a significant model compound in various areas of scientific research, primarily due to its distinct chemical structure and broad-spectrum antibacterial activity.

Antimicrobial Activity Studies: Research has extensively investigated the in vitro activity of balofloxacin against a wide array of bacterial isolates. caymanchem.com Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics. ontosight.aicaymanchem.com For instance, it shows potent activity against Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae. wikipedia.orgncats.io The minimum inhibitory concentration (MIC) is a key parameter measured in these studies to determine the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Structure-Activity Relationship (SAR) Studies: The unique structural features of balofloxacin, such as the cyclopropyl (B3062369) group at N-1, the fluorine atom at C-6, and the methoxy group at C-8, make it a valuable tool for SAR studies. ukessays.com Researchers modify these functional groups to understand their influence on antibacterial potency, spectrum, and pharmacokinetic properties. For example, a study focused on modifying the N(7) position of balofloxacin to explore potential improvements in its pharmacological properties. frontiersin.orgnih.gov

Development of Analytical Methods: The need to accurately quantify balofloxacin in pharmaceutical formulations and biological samples has driven the development of various analytical techniques. researchgate.nettsijournals.com These include RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) and UV spectrophotometry. innovareacademics.intsijournals.com The development of these methods is crucial for quality control and pharmacokinetic studies.

Investigating Antibiotic Resistance Mechanisms: Like other fluoroquinolones, the development of bacterial resistance to balofloxacin is a significant area of research. patsnap.com Studies focus on understanding the genetic mutations in bacterial DNA gyrase and topoisomerase IV that lead to reduced drug efficacy. patsnap.com

Table 2: Research Applications of Balofloxacin, (S)-

Research Area Focus of Study Key Findings
Antimicrobial Activity In vitro and in vivo efficacy against various bacterial pathogens. Broad-spectrum activity against Gram-positive and Gram-negative bacteria. guidetopharmacology.orgmedchemexpress.com
Structure-Activity Relationship (SAR) Modification of the balofloxacin structure to enhance activity and reduce toxicity. The N(7) position is a key site for chemical modification to improve pharmacological properties. frontiersin.orgnih.gov
Analytical Chemistry Development of methods for quantification in different matrices. RP-HPLC and UV spectrophotometry are validated methods for balofloxacin analysis. innovareacademics.intsijournals.com

| Antibiotic Resistance | Understanding the mechanisms of bacterial resistance to balofloxacin. | Resistance can arise from mutations in target enzymes (DNA gyrase and topoisomerase IV). patsnap.com |

Historical Context of Fluoroquinolone Research Development Relevant to Balofloxacin, (S)-

The development of balofloxacin is rooted in the broader history of quinolone and fluoroquinolone research.

The journey began with the discovery of nalidixic acid in 1962, the first clinically used quinolone. ptfarm.plwikipedia.org While effective against some Gram-negative bacteria, its use was limited. ptfarm.pl A major breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, leading to the development of fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076). nih.govinfectweb.com This modification significantly enhanced antibacterial activity and broadened the spectrum to include some Gram-positive bacteria. wikipedia.org

The 1980s saw a revolution in fluoroquinolone research with the development of compounds like enoxacin, which had a greatly expanded spectrum of activity. ptfarm.pl Subsequent research focused on further structural modifications to improve pharmacokinetic properties and increase activity against Gram-positive cocci and anaerobes. nih.gov This led to the development of later-generation fluoroquinolones.

Balofloxacin emerged from this continued effort to refine the fluoroquinolone structure. nih.gov It is considered a fourth-generation fluoroquinolone, characterized by its broad spectrum of activity. innovareacademics.iniajps.com It was developed in South Korea by Choongwae Pharma Corporation. patsnap.com The introduction of a methoxy group at the C-8 position is a notable feature of balofloxacin and other later-generation fluoroquinolones, which has been studied for its potential to reduce phototoxicity, a known side effect of some earlier fluoroquinolones. tcichemicals.com The evolution of fluoroquinolones, leading to compounds like balofloxacin, demonstrates the power of medicinal chemistry in optimizing drug molecules for improved therapeutic benefit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24FN3O4 B12732568 Balofloxacin, (S)- CAS No. 165619-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165619-84-1

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m0/s1

InChI Key

MGQLHRYJBWGORO-NSHDSACASA-N

Isomeric SMILES

CN[C@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies of Balofloxacin, S

General Synthetic Methodologies for Fluoroquinolones

The synthesis of fluoroquinolones, a significant class of synthetic antibiotics, has evolved over several decades, leading to the development of four generations of these potent antibacterial agents. nih.gov The core structure of fluoroquinolones is a bicyclic system that offers multiple sites for chemical modification to enhance their pharmacokinetic and pharmacodynamic properties. nih.govorientjchem.org

Key synthetic strategies often revolve around the construction of the quinolone core and the introduction of various substituents at key positions, notably N-1, C-7, and the C-3 carboxylic acid group. nih.govorientjchem.org The Gould-Jacobs reaction is a classical and widely used method for synthesizing the quinolone ring system. mdpi.com This process typically involves the reaction of anilines with acyl malonic acid esters or similar reagents, followed by cyclization. mdpi.com Another foundational approach is the Conrad-Limpach-Knorr synthesis, which can yield either 4-quinolones or 2-quinolones depending on the reaction conditions by using a β-ketoester as a cyclization agent. mdpi.com

A significant advancement in fluoroquinolone synthesis was the Grohe method, developed in the 1970s. bayer.com This method involves the cycloaracylation of secondary enamino esters with o-halogenated benzoyl chlorides and has been instrumental in the synthesis of highly potent fluoroquinolones like ciprofloxacin (B1669076). bayer.com Modifications at the C-3 carboxylic acid group are a common strategy to create novel derivatives with diverse biological activities. nih.gov These modifications can include the formation of esters, amides, or the introduction of various heterocyclic moieties such as oxadiazoles, triazoles, and tetrazoles. nih.govresearchgate.net

Top-Down and Bottom-Up Approaches in Synthesis

In the broader context of chemical synthesis, including that of nanomaterials sometimes used in conjunction with fluoroquinolones, "top-down" and "bottom-up" are two contrasting approaches. rsc.orgrsc.orgresearchgate.net

Top-down approaches involve the breaking down of a larger starting material to obtain the desired product. In the context of nanomaterial synthesis, which can be relevant for drug delivery systems, this could mean the exfoliation of a bulk material to produce nanosheets or quantum dots. researchgate.net

Bottom-up approaches involve the self-assembly or controlled reaction of smaller molecular precursors to build the final product. rsc.orgrsc.org This is the more common strategy in the synthesis of complex organic molecules like balofloxacin (B1667722), where the molecule is constructed step-by-step from simpler starting materials. The hydrothermal reaction method is a prime example of a bottom-up approach used in the synthesis of related materials. rsc.orgrsc.orgresearchgate.net

Hydrothermal Reaction Methods in Balofloxacin Synthesis

Hydrothermal synthesis is a technique that employs water as a solvent under high temperature and pressure to facilitate chemical reactions. rsc.orgrsc.orgresearchgate.net While direct evidence for the use of hydrothermal methods in the primary synthesis of the balofloxacin molecule itself is not prominent in the provided results, this method is frequently used for the synthesis of carbon dots (CDs) and other nanomaterials for applications such as the fluorescent detection of balofloxacin. rsc.orgrsc.orgresearchgate.net For instance, N, Si-doped carbon dots have been synthesized via a one-pot hydrothermal carbonization method to create a ratiometric fluorescent probe for detecting balofloxacin in various samples. rsc.orgrsc.orgresearchgate.net This method is favored for being environmentally friendly and straightforward. rsc.org

Application of Ionic Liquids as Green Reaction Media and Catalysts in Balofloxacin Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. ionike.comresearchgate.netresearchgate.netscispace.comgoogle.com They have found applications in a wide range of chemical reactions as both reaction media and catalysts. ionike.comresearchgate.netresearchgate.netscispace.com The use of ionic liquids can offer several advantages in organic synthesis, including improved reaction rates, easier product separation, and catalyst recycling. researchgate.netscispace.com

In the context of reactions relevant to fluoroquinolone synthesis, ionic liquids can be employed to facilitate various transformations. For example, they have been used as effective media for transition-metal catalyzed reactions, such as hydrogenation and Heck coupling, which are common steps in the synthesis of complex organic molecules. scispace.com While the direct application of ionic liquids in the industrial synthesis of balofloxacin is not explicitly detailed, their properties make them a promising alternative to traditional volatile organic solvents in various synthetic steps. researchgate.netgoogle.com For instance, biocatalytic resolutions, a key step in obtaining enantiomerically pure compounds like (S)-balofloxacin, can be enhanced by the presence of ionic liquids, which can stabilize the enzymes. nih.gov

Enantioselective Synthesis of (S)-Balofloxacin and Analogues

Balofloxacin possesses a chiral center, meaning it exists as two enantiomers, (S)- and (R)-. The (S)-enantiomer is the biologically active form. Therefore, obtaining the enantiomerically pure (S)-balofloxacin is crucial. This can be achieved through enantioselective synthesis or by resolution of a racemic mixture.

Chiral Catalysis in Asymmetric Synthesis Relevant to Fluoroquinolones

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. uclm.eslibretexts.org It utilizes a small amount of a chiral catalyst to produce a large quantity of a single enantiomer from a prochiral substrate. uclm.eslibretexts.org This approach is highly efficient and is a cornerstone of modern pharmaceutical synthesis. libretexts.org

Several types of chiral catalysts and asymmetric reactions are relevant to the synthesis of fluoroquinolone precursors and analogues:

Chirally Catalyzed Hydrogenation: This method, for which the Nobel Prize in Chemistry was awarded in 2001, uses chiral transition metal complexes (e.g., with BINAP ligands) to asymmetrically reduce double bonds, which can be a key step in creating chiral centers. uclm.es Ruthenium-NHC complexes have been successfully used for the asymmetric hydrogenation of 2-quinolones to produce chiral 3,4-dihydro-2-quinolones with high enantioselectivity. nih.gov

Chirally Catalyzed Oxidation: Asymmetric oxidation reactions, such as the Sharpless epoxidation, can introduce chirality into a molecule by selectively oxidizing one face of a double bond in an allylic alcohol. uclm.eslibretexts.org

Copper-Catalyzed Alkynylation: A highly enantioselective copper bis(oxazoline) catalyzed alkynylation of quinolones has been developed to produce chiral dihydroquinolines with excellent enantiocontrol. acs.org

DNA-Based Asymmetric Synthesis: A novel approach involves using DNA as a chiral scaffold for metal-catalyzed reactions, demonstrating the potential of biomolecules in guiding asymmetric synthesis. mdpi.com

Catalyst SystemReaction TypeSubstrate ClassKey Feature
Ru-BINAPAsymmetric HydrogenationUnsaturated carboxylic acidsHighly enantioselective reduction of C=C bonds. uclm.es
Ru(II)-NHCAsymmetric Hydrogenation2-QuinolonesProvides chiral 3,4-dihydro-2-quinolones in high yields and enantioselectivities. nih.gov
Titanium Tetraisopropoxide / Diethyl TartrateAsymmetric Epoxidation (Sharpless)Allylic alcoholsPredictable and highly stereoselective epoxidation. uclm.eslibretexts.org
Copper / Bis(oxazoline)Asymmetric AlkynylationQuinolonesEnables facial selective dearomatization to form chiral dihydroquinolines. acs.org
DNA-Copper ComplexDiels-Alder, HydrationDienes, EnonesUtilizes a biological scaffold for chirality induction. mdpi.com

Biocatalytic Approaches for Enantiomer Resolution

Biocatalysis leverages the high stereoselectivity of enzymes to either synthesize a single enantiomer or to resolve a racemic mixture. interesjournals.orgresearchgate.netrsc.org For producing enantiomerically pure compounds like (S)-balofloxacin, the kinetic resolution of a racemic mixture is a common and effective strategy. interesjournals.org

In a typical kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, converting it into a different compound, while leaving the other enantiomer unreacted. interesjournals.org This creates a mixture of two different chemical compounds that can then be separated by standard techniques like chromatography. interesjournals.orgmdpi.com A significant advantage of this method is the high enantiomeric excess that can be achieved for the unreacted enantiomer. interesjournals.org However, the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. interesjournals.org

Lipases are a class of enzymes frequently used for the resolution of chiral amines and alcohols. nih.govmdpi.com For example, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.gov The efficiency of such biocatalytic resolutions can be enhanced by immobilizing the enzyme on a solid support and using additives like ionic liquids to improve enzyme stability. nih.gov

Another advanced biocatalytic method is dynamic kinetic resolution (DKR). In DKR, the unwanted enantiomer is continuously racemized back to the racemic mixture as the desired enantiomer is consumed by the enzymatic reaction. interesjournals.org This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. interesjournals.org

Enzyme TypeBiocatalytic StrategyApplicationKey Advantage
LipaseKinetic Resolution (Transesterification)Resolution of chiral alcohols and amines. nih.govmdpi.comHigh stereoselectivity, can be stabilized by immobilization and ionic liquids. nih.gov
Hog Kidney AcylaseKinetic Resolution (Deacylation)Purification of racemic amino acids. interesjournals.orgHighly selective for L-enantiomers. interesjournals.org
Monoamine Oxidase (MAO-N)Deracemization (in combination with a reducing agent)Generation of enantiomerically pure primary, secondary, and tertiary amines. researchgate.netCan achieve yields and enantiomeric excesses approaching 100%. researchgate.net
YeastAsymmetric ReductionEnantioselective reduction of ketones. interesjournals.orgA whole-cell biocatalyst that can introduce chirality. interesjournals.org

Chiral Pool Synthesis in Related Chemical Structures

Chiral pool synthesis is an established strategy in enantioselective synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgptfarm.pl This approach is particularly relevant for the synthesis of complex chiral molecules like fluoroquinolone antibiotics, where biological activity is often dependent on a specific stereoisomer. wikipedia.orgasm.org For instance, in the case of the fluoroquinolone ofloxacin, the (S)-enantiomer exhibits significantly greater biological activity, underscoring the importance of stereochemistry. asm.org

The synthesis of chiral fluoroquinolones often begins with a chiral building block, which is then elaborated through a series of chemical reactions to yield the final target molecule with the desired stereochemistry. wikipedia.org Common sources for the chiral pool include naturally occurring compounds such as amino acids and sugars. ptfarm.pluvic.cascripps.edu For example, L-aspartic acid is a chiral starting material used in the synthesis of the antibiotic imipenem. ptfarm.pl Similarly, chiral oxazolidinones, which can act as chiral auxiliaries to guide the stereochemical outcome of reactions, can be prepared from natural amino acids. uvic.ca

In the context of structures related to (S)-Balofloxacin, synthetic strategies often focus on establishing the stereocenter in the C-7 piperidine (B6355638) ring substituent. The synthesis of novel chiral benzoxazine (B1645224) fluoroquinolones has been described where the chirality of the final product is retained from the starting materials. researchgate.neteurekaselect.com Research into new quinolone antimicrobial agents has involved the synthesis of specific enantiomers, such as the (1'S,2'R)- and (1'R,2'S)- forms of a 1-(2'-trans-phenyl-1'-cyclopropyl) derivative. nih.gov These studies found that while there was a degree of chiral discrimination by bacteria, the effect was relatively small for this specific modification at the N-1 position. nih.gov The overarching principle of chiral pool synthesis is to leverage a pre-existing chiral center to construct a new, complex chiral molecule, thereby avoiding the need for challenging enantioselective steps or chiral resolutions later in the synthetic sequence. wikipedia.org

Derivatization Strategies for Structural Modification

Structural modification, or derivatization, of existing antibiotic scaffolds is a key strategy for developing new agents with improved properties. frontiersin.org For fluoroquinolones like balofloxacin, the C-7 position of the quinolone core is a primary site for modification. nih.govmdpi.com Introducing different substituents at this position can significantly influence the antibacterial potency, spectrum, and toxicity of the resulting compounds. mdpi.com Research has shown that even bulky functional groups can be installed at the C-7 position without impeding cell membrane penetration. nih.gov Consequently, a wide array of derivatives of (S)-Balofloxacin have been synthesized by modifying the 3-methylaminopiperidinyl moiety at the N(7) position, aiming to enhance its therapeutic potential. frontiersin.orgnih.govnih.gov

N(7) Position-Modified Balofloxacin Derivatives

A significant focus of derivatization efforts has been the modification of the N(7) position of balofloxacin. frontiersin.orgnih.gov By introducing a variety of substituents, including alkyl, aromatic, acetyl, and amino acid moieties, researchers have generated a library of novel balofloxacin derivatives. nih.gov These modifications are typically achieved by reacting the secondary amine on the piperidine ring of balofloxacin with corresponding substrates, often in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). nih.gov

Acetylation at the N(7) position of balofloxacin has been shown to produce derivatives with enhanced antibacterial activity. nih.gov For example, the acetylation of balofloxacin (compound 1e) to yield its acetylated derivative (compound 2-e) resulted in a compound with superior activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govnih.gov

Alkylation, the introduction of alkyl groups, has also been explored. nih.gov A specific methylation product (compound 21-e) was synthesized in high yield by heating balofloxacin in a solution of formaldehyde (B43269) and formic acid. frontiersin.orgnih.gov The general strategy for creating N(7)-modified derivatives, including those with different fatty acid chains, involves reacting balofloxacin with the appropriate substrate in DMF with TEA. nih.gov Several of these derivatives, modified with different fatty acids, demonstrated antibacterial activity superior to the parent balofloxacin against MRSA. nih.gov

Heterocyclic substituents, such as triazoles, have been incorporated into the balofloxacin structure to explore their potential as antibacterial agents. nih.gov A triazole derivative of balofloxacin (compound e-1) was synthesized through a two-step process. First, balofloxacin was reacted with chloroacetyl chloride. The resulting intermediate was then treated with 1,2,4-triazole (B32235) sodium in acetonitrile (B52724) at 50°C to yield the final triazole-containing compound. frontiersin.orgnih.gov

Another modification involves the introduction of a cyano-acetyl group. Compound 22-e was formed by reacting balofloxacin with cyano-acetyl chloride. The cyano-acetyl chloride itself was prepared beforehand from the reaction of oxalyl chloride with cyanoacetic acid. frontiersin.orgnih.gov These synthetic strategies demonstrate the versatility of the N(7) position for introducing diverse chemical functionalities.

Ethylene (B1197577) Isatin (B1672199) Derivatives of Balofloxacin

A series of novel balofloxacin ethylene isatin derivatives has been designed and synthesized, with the goal of improving antimycobacterial activity. capes.gov.brnih.gov These derivatives were created by linking an isatin moiety to the balofloxacin core via an ethylene spacer. ijpsr.comactapharmsci.com The synthesis resulted in compounds with a notable increase in lipophilicity compared to the parent balofloxacin. capes.gov.brnih.gov

While the synthesized compounds were generally less active than balofloxacin against certain mycobacterial strains like M. phlei and M. smegmatis, several derivatives (compounds 3g-j) proved to be more potent than balofloxacin against a clinical isolate of Mycobacterium tuberculosis (MTB 09710). nih.gov In particular, compound 3h was found to have activity comparable to moxifloxacin (B1663623) and was at least 32-fold more potent than balofloxacin against both MTB 09710 and MTB H37Rv. nih.gov These findings highlight that lipophilicity is not the only factor governing antimycobacterial activity and underscore the potential of developing new fluoroquinolone-isatin hybrids. nih.gov

Methodologies for Derivatization in Analytical Research

Derivatization is also a crucial tool in the analytical chemistry of fluoroquinolones, where it is used to enhance detection sensitivity and selectivity in various matrices. acs.orgnih.gov

One prominent method is post-column derivatization in high-performance liquid chromatography (HPLC). acs.orgnih.gov This technique involves reacting the fluoroquinolones after they have been separated on the chromatographic column. A common approach is to react the analytes with terbium(III) (Tb³⁺), which forms highly luminescent chelates. acs.orgnih.gov These chelates can then be detected with high sensitivity using a fluorescence detector, enabling the quantification of fluoroquinolone residues in samples like milk and chicken tissue. acs.orgnih.govresearchgate.net

Spectrofluorimetric methods also employ derivatization. One such method for determining fluoroquinolones involves derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in a borate (B1201080) buffer (pH 9.0), which yields a yellow, fluorescent product. nih.gov

For the analysis of balofloxacin in pharmaceutical tablets, spectrophotometric methods based on derivatization through oxidation have been developed. psu.eduworldwidejournals.com In these methods, balofloxacin is oxidized by a known excess of cerium (IV) sulphate in an acidic medium. The amount of unreacted cerium (IV) is then determined by reacting it with a colored indicator dye, such as methyl orange or indigo (B80030) carmine. The change in the dye's absorbance is proportional to the amount of balofloxacin in the sample. psu.eduworldwidejournals.com

Molecular Mechanism of Action and Sub Cellular Interactions of Balofloxacin, S

Inhibition of Bacterial Topoisomerase Enzymes

(S)-Balofloxacin's primary mode of action is the disruption of bacterial DNA synthesis through the inhibition of DNA gyrase and topoisomerase IV. patsnap.comncats.iotargetmol.com These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair. patsnap.commdpi.com Fluoroquinolones like balofloxacin (B1667722) are known to enter bacterial cells, including through porins in gram-negative bacteria, allowing them to reach their intracellular targets. ukessays.com

DNA gyrase, a type II topoisomerase, is a primary target of (S)-Balofloxacin, particularly in many gram-negative bacteria. patsnap.commdpi.comukessays.com This enzyme's crucial function is to introduce negative supercoils into the bacterial DNA. patsnap.comontosight.ai This process is essential for relieving the torsional stress that builds up ahead of the replication fork as the DNA unwinds for replication or transcription. patsnap.comunq.edu.ar

(S)-Balofloxacin interferes with the DNA gyrase's function of breaking and rejoining DNA strands, a process necessary for supercoiling. ncats.ioselleckchem.comwikipedia.org This leads to the stabilization of a complex between the enzyme and the cleaved DNA, which results in double-strand breaks in the bacterial chromosome. patsnap.com

By inhibiting DNA gyrase, (S)-Balofloxacin prevents the necessary negative supercoiling of DNA. patsnap.comlktlabs.com The resulting accumulation of positive supercoils ahead of the replication fork effectively halts the progression of DNA replication. patsnap.comnih.gov This interruption of DNA synthesis is a key factor in the bactericidal action of the compound. patsnap.comncats.io The inability to manage DNA topology blocks the replication machinery, leading to the cessation of bacterial reproduction and eventual cell death. wikipedia.orgnih.gov

Table 1: Inhibitory Activity of Balofloxacin against Bacterial DNA Gyrase

Target EnzymeTest OrganismIC₅₀ (µg/mL)Reference
DNA GyraseE. coli0.109 selleck.co.jp
DNA GyraseS. aureus- mdpi.com

Note: Data for specific (S)-enantiomer was not always available; presented data may be for racemic balofloxacin. IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Topoisomerase IV is another essential type II topoisomerase in bacteria and serves as a significant target for (S)-Balofloxacin, especially in many gram-positive bacteria. patsnap.commdpi.comukessays.com While DNA gyrase is primarily responsible for introducing negative supercoils, topoisomerase IV's main role is in the decatenation, or unlinking, of newly replicated daughter chromosomes. patsnap.comunq.edu.ar

Following DNA replication, the two new circular chromosomes are often interlinked, or catenated. ontosight.ai Topoisomerase IV is responsible for separating these interlocked DNA molecules, which is a prerequisite for the proper segregation of the chromosomes into the two daughter cells. patsnap.comunq.edu.ar

Inhibition of topoisomerase IV by (S)-Balofloxacin prevents this crucial decatenation step. patsnap.comontosight.ai As a result, the replicated bacterial chromosomes cannot be properly segregated. nih.govnih.govmdpi.com This failure in chromosome partitioning ultimately blocks cell division, leading to the accumulation of DNA in the parent cell and preventing bacterial proliferation. patsnap.comfrontiersin.org The disruption of both DNA replication and segregation makes (S)-Balofloxacin a potent bactericidal agent. patsnap.com

Table 2: Inhibitory Activity of Balofloxacin against Bacterial Topoisomerase IV

Target EnzymeTest OrganismIC₅₀ (µg/mL)Reference
Topoisomerase IVS. aureus13.8 selleck.co.jp
Topoisomerase IVE. coli- mdpi.com

Note: Data for specific (S)-enantiomer was not always available; presented data may be for racemic balofloxacin. IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Inhibition of Topoisomerase IV

Molecular Docking Studies with Target Enzymes

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a molecule to its target protein. ekb.egnih.gov Such studies have been instrumental in understanding how (S)-Balofloxacin and its derivatives interact with the active sites of DNA gyrase and topoisomerase IV. nih.govresearchgate.net

Molecular docking analyses reveal that balofloxacin derivatives fit into the binding pockets of both DNA gyrase and topoisomerase IV. ekb.egnih.gov The binding is typically mediated by interactions with key amino acid residues and, importantly, a magnesium ion (Mg²⁺), which is characteristic of quinolone binding. nih.gov These interactions stabilize the drug-enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands and thus inhibiting enzyme function. wikiwand.com

Studies on balofloxacin derivatives have shown that modifications at the C(7) position can influence the binding affinity and antibacterial potency. nih.gov Docking models indicate that these compounds form hydrogen bonds and other interactions within the active sites of both enzymes, which is consistent with their inhibitory activity. nih.govresearchgate.net The ability of these compounds to effectively bind to both enzymes contributes to their broad-spectrum antibacterial activity. ekb.eg

Hydrogen Bonding and π-π Interactions at Active Sites

The antibacterial activity of fluoroquinolones, including Balofloxacin, is rooted in their ability to stabilize the complex formed between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. patsnap.compatsnap.comnih.gov This stabilization is achieved through a network of non-covalent interactions within a specific binding pocket. The binding of quinolones to DNA gyrase is mediated by a water-metal ion bridge in the A subunit of the enzyme. mdpi.com Specifically, the C-3/C-4 keto-acid moiety of the quinolone is chelated by a non-catalytic magnesium ion (Mg²⁺), which is also coordinated by water molecules. mdpi.com These water molecules, in turn, form hydrogen bonds with key amino acid residues of the enzyme, such as Serine-83 and Aspartate-87 in E. coli GyrA. mdpi.com

In addition to hydrogen bonding, π-π stacking interactions are crucial for the drug's mechanism. mdpi.com Molecular docking studies of a balofloxacin derivative revealed that the fluoroquinolone core lies planar in the binding pocket, facilitating π−π interactions with residues of DNA gyrase and topoisomerase IV. frontiersin.org The drug molecule also embeds into the DNA strands, where it is further stabilized by hydrogen bonds with DNA bases such as deoxyadenosine (B7792050) and deoxyguanosine. frontiersin.org These combined interactions lock the enzyme-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to bacterial cell death. mdpi.comfrontiersin.org The quinolone-binding pocket is thought to be a composite site, involving regions of both the GyrA and GyrB subunits of DNA gyrase, as well as the distorted DNA bound to them. nih.govnih.gov

Interaction with Bacterial DNA

Balofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.comontosight.aitruemeds.in These enzymes are critical for managing DNA topology during replication, transcription, and repair. patsnap.compatsnap.com Balofloxacin does not act by simply inhibiting these enzymes but rather by corrupting their function, turning them into cellular poisons. nih.gov

The process begins when the topoisomerase enzyme creates a transient double-strand break in the bacterial DNA to relieve torsional stress. nih.gov Balofloxacin then intercalates into this break, binding non-covalently to both the enzyme and the cleaved DNA. mdpi.com This action stabilizes the "cleavage complex," a ternary structure consisting of the drug, the enzyme, and the broken DNA. mdpi.combiomedpharmajournal.org By stabilizing this complex, balofloxacin prevents the enzyme from re-ligating the DNA strands. patsnap.commdpi.com The accumulation of these permanent double-stranded DNA breaks triggers the bacterial SOS DNA repair response and halts DNA replication, ultimately leading to bactericidal effects. patsnap.comnih.govtruemeds.in In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the preferential target in many Gram-positive bacteria. nih.govwikipedia.org

Interaction with Bacterial Proteins (beyond Topoisomerases)

While DNA gyrase and topoisomerase IV are the primary targets of balofloxacin, research has revealed that its effects on bacteria extend to interactions with other proteins. These interactions can influence bacterial metabolism and contribute to stress responses and resistance mechanisms.

Proteomic studies have been employed to identify bacterial proteins that directly bind to balofloxacin, expanding the known interactome of this antibiotic beyond its classical targets. In a study on Edwardsiella tarda, two-dimensional electrophoresis followed by drug-binding assays identified two novel balofloxacin-binding proteins among those whose expression was altered under balofloxacin stress. nih.gov These proteins were identified as a pre-peptidase (ETAE_1987) and the beta subunit of the integration host factor (ETAE_2174). nih.gov

Subsequent experiments confirmed the direct binding and quantified the interaction, showing that these newly identified proteins had a significant binding capability for balofloxacin. nih.govdoi.org The study used bovine serum albumin (BSA), a known quinolone-binding protein, as a control for comparison. nih.govdoi.org

Identified ProteinProtein IDOrganismBinding Capability (ng drug/μg protein)Fold-Increase in Binding vs. BSAReference
Pre-peptidaseETAE_1987Edwardsiella tarda0.39 ± 0.0173.3-fold nih.govdoi.org
Integration host factor beta subunitETAE_2174Edwardsiella tarda2.67 ± 0.06622-fold nih.govdoi.org

Exposure to balofloxacin induces significant changes in bacterial protein expression and metabolic pathways, often as part of a stress response or resistance strategy. In Escherichia coli, exposure to balofloxacin led to the detection of nine altered protein complexes (one homomeric and eight heteromeric) involved in the resistance response. nih.gov These complexes were categorized into four main functional areas:

Information streams (e.g., GyrA-GyrB complex)

Monosaccharide metabolism

Response to stimulus

Amino acid metabolic processes nih.gov

This research identified two novel resistance pathways: the upregulation of genetic information flow and an altered response to stimulus. nih.gov

In Edwardsiella tarda, balofloxacin stress altered the abundance of 19 proteins and activated six metabolic pathways, most notably the central carbon metabolism, leading to an increase in NADH, proton motive force (PMF), and ATP levels. nih.govdoi.org Similarly, a metabolomics study of Vibrio alginolyticus resisting increasing concentrations of balofloxacin identified dynamic changes in 56 metabolites. researchgate.net This response involved the enhancement of seven key metabolic pathways:

Affected Metabolic Pathways in V. alginolyticus
Inositol phosphate (B84403) metabolism
Glycine, serine and threonine metabolism
Alanine, aspartate and glutamate (B1630785) metabolism
Pantothenate and CoA biosynthesis
Arginine and proline metabolism
Glyoxylate and dicarboxylate metabolism
Pentose phosphate pathway

Data sourced from metabolomics study on Vibrio alginolyticus. researchgate.net

These findings indicate that bacteria actively remodel their metabolic networks to counteract the effects of balofloxacin. researchgate.net

Serum albumin is the most abundant protein in blood plasma and is known to bind to a wide variety of drugs, affecting their pharmacokinetics. The interaction between balofloxacin and serum albumin has been investigated in research models, primarily using bovine serum albumin (BSA) and human serum albumin (HSA).

A study using fluorescence spectroscopy investigated the interaction between balofloxacin and BSA. researchgate.net The results showed that balofloxacin has the ability to quench the intrinsic fluorescence of BSA. researchgate.net Based on the Förster theory of non-radiative energy transfer, the binding distance between balofloxacin and the tryptophan residues of BSA was calculated to be 5.09 nm. researchgate.net Thermodynamic analysis suggested that the primary binding force between balofloxacin and BSA is an electrostatic effect. researchgate.net

Further research has highlighted the clinical relevance of these interactions. A study on the immunosuppressant mycophenolic acid (MPA) and its binding to human serum albumin (HSA) investigated the effect of co-administered drugs. nih.gov The results revealed that balofloxacin significantly affects the MPA-HSA interaction, suggesting a competitive binding for sites on the albumin protein. nih.gov This competition could potentially alter the free concentration and pharmacological activity of co-administered drugs.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Balofloxacin, S and Analogues

Identification of Key Pharmacophores and Functional Groups

The antibacterial power of (S)-Balofloxacin stems from its core molecular framework, characteristic of the fluoroquinolone class. The essential pharmacophore is the dual-ring system, which features a carboxylic acid group at the C(3) position and a carbonyl group at the C(4) position. nih.gov These two groups are critical for the molecule's primary mechanism of action: binding to the bacterial DNA-enzyme complex. nih.govmdpi.com Specifically, they interact with the DNA gyrase and topoisomerase IV enzymes, promoting cleavage of bacterial DNA and thereby inhibiting DNA replication and transcription, which ultimately leads to bacterial cell death. nih.govencyclopedia.pub

Beyond this core, several functional groups on the periphery of the molecule are instrumental in modulating its potency, spectrum of activity, and pharmacokinetic properties. For (S)-Balofloxacin, these key functional groups include:

A cyclopropyl (B3062369) group at the N(1) position.

A fluorine atom at the C(6) position.

A (3S)-3-(methylamino)piperidin-1-yl moiety at the C(7) position.

A methoxy (B1213986) group at the C(8) position.

The presence and specific nature of these substituents are what define Balofloxacin's characteristic broad-spectrum activity. nih.gov The interaction between the C(7) substituent and the GyrB subunit of DNA gyrase is also considered a crucial binding element. nih.govencyclopedia.pub

**4.2. Impact of Substituents on Antimicrobial Potency

The introduction of a fluorine atom at the C(6) position was a landmark development in the evolution of quinolones, giving rise to the more potent fluoroquinolone class. nih.govmdpi.com This substitution significantly enhances antimicrobial activity for several reasons. The C(6)-fluoro group increases the potency of the drug by 5 to 100 times compared to other halogens at the same position. nih.gov

Mechanistically, the fluorine atom is believed to increase the penetration of the drug into the bacterial cell. encyclopedia.pubmdpi.com Furthermore, it strengthens the pi-stacking interactions between the fluoroquinolone molecule and the DNA bases within the enzyme-DNA complex, thereby enhancing the inhibition of DNA gyrase. nih.gov This modification is particularly crucial for potent activity against Gram-negative bacteria. encyclopedia.pubmdpi.com While essential for the high efficacy of most modern fluoroquinolones, some newer non-fluorinated quinolones have been developed where this absence is compensated for by other structural modifications. mdpi.combrieflands.com

The substituent at the C(7) position is one of the most critical modulators of a fluoroquinolone's properties, profoundly influencing its antibacterial spectrum, potency, and pharmacokinetic profile. mdpi.comresearchgate.net In Balofloxacin (B1667722), this position is occupied by a (3S)-3-(methylamino)piperidin-1-yl ring. The basic nitrogenous heterocycle at C(7) is vital for improving activity and the pharmacokinetic profile. encyclopedia.pub

Research into modifying the C(7) substituent of Balofloxacin has provided clear insights into its SAR. A study involving the synthesis of N-acylated analogues of Balofloxacin demonstrated how altering the methylamino group impacts antimicrobial potency. The introduction of short-chain acyl groups, such as acetyl, propionyl, and butyryl, to the secondary amine on the piperidine (B6355638) ring resulted in compounds with significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa compared to the parent Balofloxacin.

The data below illustrates the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Balofloxacin and its more potent acetylated analogue against key pathogens.

This demonstrates that small modifications to the C(7) side chain can lead to a four-fold increase in potency. However, the study also found that as the length of the fatty acid chain increases beyond a certain point, the antibacterial activity begins to decrease, indicating an optimal size and polarity for this part of the molecule. nih.gov

The C(8) position substituent plays a significant role in defining the activity profile against specific types of bacteria and in mitigating the development of resistance. In Balofloxacin, the C(8)-methoxy group is a key feature. This group is associated with enhanced activity against Gram-positive bacteria and anaerobes. researchgate.netmdpi.com

Crucially, C(8)-methoxy fluoroquinolones like Balofloxacin and Moxifloxacin (B1663623) show higher activity against resistant strains of bacteria, including S. aureus and Mycobacterium tuberculosis, compared to their C(8)-H or C(8)-halogen counterparts. mdpi.comoup.compnas.org The methoxy group appears to significantly lower the propensity for the development of quinolone resistance. oup.comoup.com It achieves this by improving the bacteriostatic and bactericidal action against bacteria that have already acquired a first-step mutation in DNA gyrase or topoisomerase IV, thus requiring a rarer double mutation for resistance to emerge. oup.comoup.com While a halogen at the C(8) position can also improve potency, a methoxy group is associated with significantly lower phototoxicity. researchgate.netacs.org

Correlation of Lipophilicity with Antimicrobial Activity

However, the relationship between lipophilicity and antimicrobial activity is not always linear. QSAR studies on fluoroquinolones have shown that simply increasing lipophilicity does not necessarily lead to enhanced antimicrobial activity. For ciprofloxacin (B1669076) analogues, a parabolic relationship was observed, indicating that there is an optimal level of lipophilicity for maximum efficacy, beyond which activity may decrease. tandfonline.comtandfonline.com

While specific QSAR models correlating lipophilicity with the antimicrobial activity of (S)-Balofloxacin analogues are not extensively documented in the cited literature, general principles from related compounds suggest a complex interplay. The activity is likely a function of a finely tuned balance between water solubility (for distribution in aqueous media) and lipid solubility (for membrane transit). One SAR study on nicotinic acid derivatives suggested that lipophilicity was a crucial factor for their antimycobacterial activity. mdpi.com Conversely, a QSAR analysis of antimicrobial peptides found that a decrease in lipophilicity contributed by polar amino acids was key to achieving selective activity against pathogens over host cells. nih.gov Therefore, for (S)-Balofloxacin, its specific combination of hydrophilic (e.g., carboxylic acid) and lipophilic (e.g., cyclopropyl, quinolone core) moieties results in a balanced profile that facilitates effective antimicrobial action.

Computational and In Silico Approaches in SAR/QSAR

In modern drug discovery, computational and in silico methods are indispensable for accelerating the identification and optimization of lead compounds. nih.govens.fr These approaches, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, allow for the prediction of a compound's properties before its actual synthesis, thereby saving significant time and resources. asianpubs.orgdost.gov.ph For complex molecules like (S)-Balofloxacin and its analogues, these computational strategies are crucial for understanding the intricate relationships between chemical structure and biological activity. asianpubs.org

The primary goal of these in silico studies is to build predictive models based on a compound's molecular descriptors, which can include topological, physicochemical, electronic, or geometrical features. nih.gov These models help rationalize the metabolic reactions of compounds and simulate the binding interactions between drugs and their macromolecular targets at an atomic level. nih.gov By analyzing these interactions, researchers can guide the design of new analogues with improved efficacy and more favorable pharmacokinetic profiles. The application of these methods is particularly prominent in the study of fluoroquinolones, where they are used to analyze antibacterial properties and predict pharmacological characteristics. genominfo.org

A critical application of in silico modeling in drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net Poor ADMET profiles are a major cause of late-stage clinical trial failures. dost.gov.ph Therefore, early assessment of these properties is essential to minimize failures and prioritize compounds with a higher probability of success. ens.frdost.gov.ph Various computational tools and web-based servers, such as SwissADME and admetSAR, are widely used to calculate key physicochemical parameters and predict the ADMET profile of drug candidates. nih.govmdpi.com

Research on derivatives of (S)-Balofloxacin has utilized these in silico tools to evaluate newly synthesized compounds. In one study, a series of balofloxacin analogues modified at the N(7) position were synthesized and evaluated. nih.gov Computational analysis was performed to predict their drug-likeness and pharmacokinetic properties. The results indicated that most of the synthesized derivatives adhered to Lipinski's "rule of five" and demonstrated good drug-like characteristics. nih.gov

The table below summarizes the predicted physicochemical properties for (S)-Balofloxacin and one of its active acetylated analogues, highlighting the role of computational prediction in compound design.

Table 1: Predicted Physicochemical Properties of (S)-Balofloxacin and an Analogue

Property (S)-Balofloxacin (as 1e) Acetylated Analogue (2-e) Significance in Drug Design
Molecular Weight (MW) 399.4 g/mol 441.4 g/mol Influences absorption and distribution; typically <500 g/mol for good oral bioavailability. mdpi.com
LogP (Octanol-Water Partition Coefficient) 0.96 1.15 Measures lipophilicity, affecting absorption and membrane permeability. Values <5 are generally preferred. mdpi.com
Hydrogen Bond Donors (HBD) 2 1 Affects solubility and membrane permeability. Fewer HBDs can improve absorption. nih.gov
Hydrogen Bond Acceptors (HBA) 8 8 Influences solubility and binding to targets. nih.gov
Topological Polar Surface Area (TPSA) 111.9 Ų 111.9 Ų Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

| Lipinski's Rule of Five Compliance | Yes | Yes | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov |

Data sourced from a study on N(7) position-modified balofloxacins. The study used computational servers to predict these properties. nih.gov

These computational predictions are vital for the rational design of new fluoroquinolone derivatives. By correlating structural modifications with changes in predicted ADMET profiles and biological activity, researchers can strategically synthesize compounds with a higher likelihood of possessing desirable therapeutic properties. asianpubs.orgd-nb.info

Antimicrobial Activity of Balofloxacin, S : in Vitro Molecular and Cellular Perspectives

Spectrum of Activity against Bacterial Pathogens (In Vitro)

(S)-Balofloxacin, a fluoroquinolone antibiotic, demonstrates a broad spectrum of in vitro activity against a wide array of both Gram-positive and Gram-negative bacteria, as well as some anaerobes. wikipedia.orgpatsnap.commedchemexpress.comguidetoimmunopharmacology.orgguidetopharmacology.orgglpbio.com Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. wikipedia.orgpatsnap.com

Gram-Positive Bacteria (e.g., MRSA, Streptococcus pneumoniae, Enterococcus faecalis, Staphylococcus aureus)

(S)-Balofloxacin exhibits potent activity against various Gram-positive pathogens. wikipedia.orgresearchgate.net It has shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. wikipedia.orgresearchgate.net Studies have indicated that its activity against Gram-positive cocci, especially MRSA, is more potent than some other quinolones. researchgate.net The minimum inhibitory concentrations (MICs) highlight its effectiveness against these challenging pathogens. For instance, the MIC90 of balofloxacin (B1667722) for MRSA has been reported to be 6.25 μg/ml. jst.go.jp It is also active against Staphylococcus epidermidis and Streptococcus pyogenes. jst.go.jp One study found balofloxacin to be more effective than levofloxacin (B1675101) in a model of S. aureus bacterial keratitis. researchgate.netontosight.ai

Table 1: In Vitro Activity of (S)-Balofloxacin against Gram-Positive Bacteria

Bacterial Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Sensitive) - - 0.2 jst.go.jp
Staphylococcus aureus (Methicillin-Resistant) (MRSA) - 0.78 caymanchem.comcaymanchem.com 6.25 jst.go.jp
Staphylococcus epidermidis - - 0.2 jst.go.jp
Streptococcus pneumoniae - - 0.39 jst.go.jp
Streptococcus pyogenes - 0.78 caymanchem.comcaymanchem.com 0.39 jst.go.jp
Enterococcus faecalis - - -

Data is compiled from multiple sources and may show some variation based on the specific strains and testing methodologies used.

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Vibrio cholerae)

(S)-Balofloxacin is also active against a range of Gram-negative bacteria. wikipedia.orgresearchgate.net This includes common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ontosight.ainih.gov While its activity against Gram-negative bacilli has been reported to be comparable to or slightly less than some other fluoroquinolones, it remains an effective agent against these organisms. researchgate.net It has demonstrated activity against Haemophilus influenzae and Neisseria gonorrhoeae as well. caymanchem.comcaymanchem.com

Table 2: In Vitro Activity of (S)-Balofloxacin against Gram-Negative Bacteria

Bacterial Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Escherichia coli - - -
Pseudomonas aeruginosa - - -
Klebsiella pneumoniae - 0.025-0.78 caymanchem.comcaymanchem.com -
Vibrio cholerae - - -

Data is compiled from multiple sources and may show some variation based on the specific strains and testing methodologies used.

Anaerobes

(S)-Balofloxacin has demonstrated activity against anaerobic bacteria. medchemexpress.comglpbio.comjst.go.jp Its antibacterial activity against anaerobes has been reported to be superior to that of some other fluoroquinolones like ofloxacin, ciprofloxacin (B1669076), and lomefloxacin. jst.go.jp

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations (In Vitro)

The antimicrobial potency of (S)-Balofloxacin is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will kill 99.9% of the initial bacterial inoculum.

Studies have established the MIC values of balofloxacin against a variety of pathogens. For example, against S. aureus ATCC 25923, the MIC has been reported as 0.125 mg/mL. medchemexpress.com For a range of Gram-positive and Gram-negative bacteria, MIC50 values (the concentration required to inhibit 50% of isolates) have been reported to be in the range of 0.025-0.78 μg/ml. caymanchem.comcaymanchem.com The MBC values for balofloxacin are often the same or slightly higher than the MIC values, indicating a bactericidal mode of action. ucl.ac.uknih.govnih.gov

Time-Dependent Antimicrobial Effects (In Vitro)

The antimicrobial action of (S)-Balofloxacin exhibits time-dependent characteristics. nih.govnih.gov Time-kill studies are employed to assess the rate of bacterial killing over time at various concentrations of the antibiotic. Research on a derivative of balofloxacin against MRSA showed that at a concentration of 10 times the MIC, the compound exhibited good antibacterial activity in both the early and late stages of the exponential growth phase. nih.gov Specifically, in the early logarithmic growth phase, bactericidal effects were observed, while in the late logarithmic growth phase, bacterial inhibition was more prominent. nih.govnih.govresearchgate.net This suggests that the effectiveness of balofloxacin can be influenced by the growth state of the bacteria.

Effects on Bacterial Cellular Morphology and Integrity (e.g., Atomic Force Microscopy studies)

(S)-Balofloxacin and its derivatives have been shown to cause significant damage to bacterial cellular structure, leading to a loss of integrity and cell death. Atomic Force Microscopy (AFM) has been a valuable tool in visualizing these morphological changes. nih.govnih.govfrontiersin.org

AFM studies on MRSA treated with a balofloxacin derivative revealed that the compound could effectively destroy the cell membrane and wall. nih.govnih.govfrontiersin.org Untreated MRSA cells exhibit a typical spherical shape. frontiersin.org Following treatment, the bacterial structure is ruptured, leading to the outflow of cellular contents. nih.govfrontiersin.org In some cases, the cells show complete discharge of their contents and substantial fragmentation. frontiersin.org These observations provide direct visual evidence of the bactericidal mechanism of balofloxacin, which involves the physical disruption of the bacterial cell envelope. frontiersin.org

Studies on Antimycobacterial Activity of Balofloxacin Derivatives (In Vitro)

Research into the modification of the balofloxacin structure has led to the synthesis of novel derivatives aimed at enhancing antimycobacterial potency. One significant area of investigation involves the creation of balofloxacin ethylene (B1197577) isatin (B1672199) derivatives, which have been shown to possess notable in vitro activity against various mycobacterial species, including clinically relevant Mycobacterium tuberculosis (MTB) strains. capes.gov.brnih.gov

A key study designed, synthesized, and characterized a series of novel balofloxacin ethylene isatin derivatives, which demonstrated a significant increase in lipophilicity compared to the parent compound, balofloxacin. capes.gov.br These derivatives underwent evaluation for their in vitro antimycobacterial activity against Mycobacterium phlei, Mycobacterium smegmatis, a clinical isolate of Mycobacterium tuberculosis (MTB 09710), and the standard MTB H37Rv strain (ATCC 27294). capes.gov.brnih.gov

While the synthesized derivatives were found to be less active than balofloxacin against the non-tuberculous mycobacteria M. phlei and M. smegmatis, several compounds exhibited superior potency against M. tuberculosis. capes.gov.brnih.gov Specifically, derivatives designated as 3g–j showed greater activity against the MTB 09710 clinical isolate than balofloxacin itself. capes.gov.br

The most promising results were observed with derivative 3h. This compound demonstrated potency comparable to moxifloxacin (B1663623) and was found to be at least 32-fold more potent than balofloxacin against both the MTB 09710 clinical isolate and the standard MTB H37Rv strain. capes.gov.brnih.gov These findings highlight the potential of modifying the C-7 position of the fluoroquinolone structure, as molecular hybridization with moieties like isatin can lead to derivatives with significantly enhanced anti-TB activity. rhhz.net The research suggests that while increased lipophilicity can influence the penetration of compounds into bacterial cells, it is not the sole determinant of antimycobacterial efficacy. capes.gov.brrroij.com

The results from these in vitro studies underscore the importance of continued development of new fluoroquinolone derivatives in the search for more effective agents against mycobacterial infections. capes.gov.brnih.gov

Table of Research Findings: Antimycobacterial Activity of Balofloxacin Derivatives

Minimum Inhibitory Concentration (MIC) in µg/mL

The table below summarizes the in vitro antimycobacterial activity of selected balofloxacin ethylene isatin derivatives compared to parent compounds against a clinical isolate of Mycobacterium tuberculosis (MTB 09710).

CompoundMIC vs. M. tuberculosis 09710 (µg/mL)
Balofloxacin16
Moxifloxacin0.25 - <0.5
Derivative 3g 1
Derivative 3h <0.5
Derivative 3i 8
Derivative 3j 8
Data sourced from Feng et al. (2010). capes.gov.brnih.gov

The following table details the potent activity of derivative 3h against the standard H37Rv strain of Mycobacterium tuberculosis.

CompoundMIC vs. M. tuberculosis H37Rv ATCC 27294 (µg/mL)Fold Increase in Potency vs. Balofloxacin
Balofloxacin16-
Derivative 3h 0.25 - <0.5≥32
Data sourced from Feng et al. (2010). capes.gov.brnih.gov

Mechanisms of Bacterial Resistance to Balofloxacin, S

Chromosomal Mutations in Gyrase and Topoisomerase IV

The primary targets of Balofloxacin (B1667722), (S)- are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Resistance to Balofloxacin, (S)- frequently arises from mutations in the genes encoding these enzymes, specifically within the quinolone resistance-determining regions (QRDRs).

Quinolone Resistance-Determining Regions (QRDR) Mutations

Mutations within the QRDRs of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively, are a major mechanism of resistance to fluoroquinolones, including Balofloxacin, (S)-. These mutations alter the amino acid sequence of the enzymes, leading to reduced drug binding.

A study on clinical isolates of Staphylococcus epidermidis resistant to Balofloxacin, (S)- identified specific mutations in the QRDRs of both gyrA and parC. The most frequently observed mutations were at Ser-84 of GyrA and Ser-80 of ParC. These findings highlight the clinical relevance of QRDR mutations in mediating Balofloxacin, (S)- resistance. Research on Escherichia coli has also implicated the GyrA-GyrB complex in the development of resistance to Balofloxacin, (S)-, suggesting that alterations in this complex are a key resistance strategy.

Table 1: Common QRDR Mutations Associated with Fluoroquinolone Resistance

GeneCodon ChangeAmino Acid SubstitutionAssociated Bacteria
gyrATCG -> TTGSer -> LeuEscherichia coli, Pseudomonas aeruginosa
gyrAGAC -> AACAsp -> AsnEscherichia coli
parCTCC -> ATCSer -> IleKlebsiella pneumoniae
parCAGC -> ATCSer -> IleAcinetobacter baumannii

Note: This table represents common mutations found in various bacteria and are indicative of the types of changes that can lead to Balofloxacin, (S)- resistance.

Reduced Drug Binding Affinity

The mutations within the QRDRs directly impact the binding affinity of Balofloxacin, (S)- to its target enzymes. The altered amino acid residues can disrupt the hydrogen bonds and hydrophobic interactions that are crucial for the stable binding of the drug to the enzyme-DNA complex. This reduced affinity means that higher concentrations of Balofloxacin, (S)- are required to inhibit the enzymatic activity, leading to clinical resistance. The consequence of these mutations is a diminished ability of the antibiotic to stabilize the enzyme-DNA cleavage complex, which is the primary mechanism of its bactericidal action.

Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps is a significant mechanism of resistance to many antimicrobial agents, including fluoroquinolones like Balofloxacin, (S)-.

Role of Specific Efflux Pumps

Several families of efflux pumps contribute to antibiotic resistance in bacteria. The Resistance-Nodulation-Division (RND) family is particularly important in Gram-negative bacteria. The AcrAB-TolC efflux system in E. coli and its homologues in other Gram-negative pathogens are known to extrude a broad spectrum of antibiotics. While direct studies on Balofloxacin, (S)- efflux by specific pumps are limited, the structural similarities to other fluoroquinolones suggest that it is likely a substrate for these pumps. In Gram-positive bacteria, pumps belonging to the Major Facilitator Superfamily (MFS) and the ATP-Binding Cassette (ABC) superfamily play a crucial role in antibiotic efflux.

Upregulation of Efflux Systems

The expression of efflux pump genes is tightly regulated. Mutations in regulatory genes can lead to the overexpression of these pumps, resulting in increased efflux of antibiotics and consequently, higher levels of resistance. For example, mutations in the marR, soxR, or acrR genes in E. coli can lead to the upregulation of the AcrAB-TolC system. This increased production of efflux pumps allows the bacteria to efficiently expel Balofloxacin, (S)- from the cell, preventing it from reaching its intracellular targets.

Reduced Bacterial Cell Permeability

The ability of an antibiotic to reach its intracellular target is dependent on its ability to permeate the bacterial cell envelope. Alterations in the bacterial cell membrane that reduce the influx of Balofloxacin, (S)- can contribute to resistance. In Gram-negative bacteria, the outer membrane serves as a significant barrier. Porins are channel-forming proteins in the outer membrane that allow the passage of hydrophilic molecules, including many antibiotics. A reduction in the number of porins or the expression of more restrictive porins can decrease the uptake of fluoroquinolones. For instance, the loss or modification of OmpF and OmpC porins in E. coli has been associated with reduced susceptibility to fluoroquinolones. While specific studies on Balofloxacin, (S)- are scarce, it is plausible that similar mechanisms affecting its entry into the bacterial cell contribute to resistance.

Plasmid-Mediated Quinolone Resistance (PMQR) Determinants

Plasmid-mediated quinolone resistance (PMQR) represents a significant mechanism for the dissemination of resistance to fluoroquinolones among bacteria. Unlike chromosomal mutations, which are passed vertically to daughter cells, PMQR determinants are located on mobile genetic elements (plasmids) and can be transferred horizontally between different bacteria, including different species nih.govresearchgate.netmcmaster.ca. This facilitates the rapid spread of resistance. While these mechanisms typically confer low-level resistance, they can act synergistically with other resistance mechanisms, such as target-site mutations, to achieve clinically significant levels of resistance nih.govnih.gov. They can also facilitate the selection of higher-level resistance mutations nih.gov.

Although research specifically detailing the activity of PMQR determinants against Balofloxacin, (S)- is limited in publicly available literature, the primary PMQR mechanisms are well-characterized for the broader fluoroquinolone class and are presumed to affect Balofloxacin, (S)-. The main families of PMQR determinants include Qnr proteins, the AAC(6')-Ib-cr enzyme, and plasmid-mediated efflux pumps like QepA and OqxAB nih.govnih.govvalleyinternational.net.

Qnr Proteins: The qnr genes (qnrA, qnrB, qnrS, and their variants) encode pentapeptide repeat proteins. These proteins protect the bacterial DNA gyrase and topoisomerase IV—the primary targets of fluoroquinolones—from the inhibitory action of the antibiotics nih.govvalleyinternational.net. By binding to these enzymes, Qnr proteins prevent the stable binding of fluoroquinolones, thus allowing DNA replication to proceed.

AAC(6')-Ib-cr Enzyme: The aac(6')-Ib-cr gene encodes a variant of an aminoglycoside acetyltransferase. This enzyme is unique in that it has bifunctional activity, capable of modifying not only aminoglycosides but also certain fluoroquinolones that possess a piperazinyl substituent nih.govnih.gov. The enzyme catalyzes the acetylation of the piperazinyl amine nitrogen, which reduces the drug's ability to bind to its target enzymes nih.govfrontiersin.org. Fluoroquinolones known to be substrates for this enzyme include ciprofloxacin (B1669076) and norfloxacin (B1679917) nih.govfrontiersin.org. Its specific activity on Balofloxacin, (S)- has not been extensively documented.

Plasmid-Mediated Efflux Pumps:

QepA: The qepA gene encodes an efflux pump belonging to the major facilitator superfamily (MFS) of transporters. The QepA pump actively extrudes hydrophilic fluoroquinolones, such as ciprofloxacin and norfloxacin, from the bacterial cell, reducing their intracellular concentration nih.govbrieflands.com.

OqxAB: The oqxAB genes encode a multicomponent efflux pump of the resistance-nodulation-division (RND) family nih.govd-nb.infobiotechrep.ir. This pump confers resistance to a range of compounds, including olaquindox and fluoroquinolones like ciprofloxacin and flumequine nih.gov. The OqxAB pump is notable for its presence on both plasmids and the chromosomes of bacteria like Klebsiella pneumoniae nih.govnih.gov.

The following table summarizes the major PMQR determinants and their known mechanisms of action against commonly studied fluoroquinolones.

PMQR DeterminantGene(s)Mechanism of ActionKnown Fluoroquinolone Substrates
Qnr Proteins qnrA, qnrB, qnrS (and variants)Protection of DNA gyrase and topoisomerase IV from fluoroquinolone binding.Ciprofloxacin, Levofloxacin (B1675101), Moxifloxacin (B1663623)
Modifying Enzyme aac(6')-Ib-crAcetylation of the piperazinyl ring, reducing target binding affinity.Ciprofloxacin, Norfloxacin
Efflux Pump (MFS) qepAActive efflux of hydrophilic fluoroquinolones from the bacterial cell.Ciprofloxacin, Norfloxacin, Enrofloxacin
Efflux Pump (RND) oqxABActive efflux of various compounds, including fluoroquinolones.Ciprofloxacin, Norfloxacin, Flumequine

Note: Specific in vitro studies confirming the activity of these PMQR determinants against Balofloxacin, (S)- are not widely available. The substrates listed are based on studies of other fluoroquinolones.

Metabolic Regulation in Resistance Development

Bacterial metabolism is increasingly recognized as a critical factor influencing antibiotic susceptibility and the development of resistance. The metabolic state of a bacterium can determine the efficacy of an antibiotic by altering drug uptake, cellular respiration, or the production of reactive oxygen species (ROS). Recent research indicates that metabolic pathways can be modulated to either enhance or suppress the activity of antibiotics, including fluoroquinolones like Balofloxacin, (S)-.

A key aspect of this regulation is the transport of antibiotics across the bacterial cell membrane. The uptake of certain drugs can be linked to the metabolism of specific nutrients. For instance, in Escherichia coli, the addition of particular metabolites has been shown to potentiate the uptake of several classes of antibiotics. Notably, research has demonstrated that metabolites such as glutamine and inosine can promote the uptake of quinolones, including Balofloxacin, (S)- nih.gov. This suggests that the availability of these nutrients in the infection environment can shift the bacterium from a resistant to a more susceptible metabolic state by increasing the intracellular concentration of the antibiotic nih.gov.

Host Response Modulation to Resistant Bacteria in Research Models

The interaction between the host immune system and antibiotic-resistant bacteria is a complex dynamic that can influence the outcome of an infection. Research models are crucial for dissecting how the host responds differently to susceptible versus resistant bacterial strains and how these responses can be modulated for therapeutic benefit.

A significant study utilizing a research model of Escherichia coli infection provided specific insights into the host response to Balofloxacin, (S)-resistant bacteria nih.gov. Using an integrated proteome and metabolome approach, the study revealed that host macrophages exhibit a varied response to balofloxacin-susceptible (BLFX-S) and balofloxacin-resistant (BLFX-R) E. coli.

Key findings from this research model demonstrated that:

Differential Phagocytosis: Macrophages initially show a greater preference for, and are more efficient at, eliminating the susceptible BLFX-S strain compared to the resistant BLFX-R strain nih.gov. This difference was attributed to the higher polarization of the susceptible bacteria, making them more "attractive" to macrophages nih.gov.

Metabolic Modulation of Host Cells: The host metabolite myo-inositol was identified as a crucial biomarker and modulator of this differential response nih.gov. The administration of exogenous myo-inositol was found to reverse the macrophages' preference.

Mechanism of Action: Myo-inositol acts by depolarizing the macrophages. This cellular change increases the adherence of macrophages to both susceptible and resistant bacteria equally nih.gov. By removing the phagocytic barrier to the resistant strain, myo-inositol treatment enhances the phagocytosis and elimination of the BLFX-R bacteria nih.gov.

This research highlights a novel strategy where modulating the host's metabolic state can overcome the fitness advantages of antibiotic-resistant bacteria, thereby improving the host's ability to clear the infection nih.gov. It underscores that the host response is not static and can be manipulated to counteract bacterial resistance mechanisms.

The following table summarizes the key findings from the research model studying the host response to this compoundresistant E. coli.

Aspect of Host ResponseObservation in Untreated ModelEffect of Myo-inositol ModulationMechanism of Modulation
Macrophage Preference Higher preference for Balofloxacin-Susceptible (BLFX-S) E. coli.Equalized preference for both BLFX-S and BLFX-R strains.Macrophage depolarization increases adherence to both strains.
Phagocytosis Rate Faster elimination of BLFX-S compared to Balofloxacin-Resistant (BLFX-R) E. coli.Enhanced phagocytosis and elimination of BLFX-R strain.Overcomes the initial barrier to phagocytosis of resistant bacteria.
Key Host Metabolite Myo-inositol identified as a key biomarker.Exogenous myo-inositol acts as a therapeutic modulator.N/A

Advanced Analytical Methodologies for Balofloxacin, S Research

Spectroscopic Methods

Fluorescence Spectroscopy and Ratiometric Fluorescent Probes

Fluorescence spectroscopy has been pivotal in developing sensitive and selective detection methods for Balofloxacin (B1667722). A notable advancement is the creation of a ratiometric fluorescent probe using nitrogen and silicon co-doped carbon dots (N, Si-CDs). nih.govnih.govresearchgate.net This probe was synthesized through a one-pot hydrothermal carbonization process. nih.govnih.govresearchgate.net The resulting N, Si-CDs exhibit dual-emission fluorescence bands at 374 nm and 466 nm when excited at a wavelength of 270 nm. nih.govnih.govresearchgate.net

The detection mechanism is based on the ratiometric fluorescence emission characteristics (F466/F374) of the probe in the presence of Balofloxacin. nih.govnih.govresearchgate.net Upon interaction with the antibiotic, the fluorescence intensity at 374 nm decreases, while the intensity at 466 nm concurrently increases. nih.govnih.govresearchgate.net This ratiometric approach provides a built-in self-calibration, enhancing the accuracy and reliability of the measurement by minimizing interference from environmental factors. The method is distinguished by its high sensitivity, rapid response time of just 5.0 seconds, and a low detection limit. nih.govnih.gov This novel assay has been successfully applied to detect Balofloxacin in pharmaceutical tablets and rat serum. nih.govnih.govresearchgate.net

Performance Characteristics of N, Si-CDs Ratiometric Fluorescent Probe for Balofloxacin Detection

ParameterValueReference
Excitation Wavelength270 nm nih.gov
Emission Peaks374 nm and 466 nm nih.govnih.govresearchgate.net
Linear Detection Range1–60 μM nih.govnih.gov
Limit of Detection (LOD)0.1874 μM nih.govnih.gov
Response Time5.0 seconds nih.govnih.gov
Ratiometric SignalF466/F374 nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei. In the context of Balofloxacin research, NMR has been instrumental in the structural characterization of its degradation products. Following forced degradation under various stress conditions, the resulting compounds were isolated and analyzed using a suite of spectroscopic methods, including NMR, to definitively confirm their molecular structures. This application underscores the indispensable role of NMR in identifying unknown compounds and understanding the chemical stability of Balofloxacin.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. This technique is capable of measuring mass to the third or fourth decimal place, which allows for the unambiguous identification of compounds. In Balofloxacin studies, HRMS has been employed to characterize stress degradation products. The high resolution of the instrumentation provides accurate mass measurements, which, combined with fragmentation patterns, enables the confident elucidation of the chemical structures of these degradants.

Degradation Products of Balofloxacin Identified by Mass Spectrometry

Degradation ProductMeasured Mass-to-Charge Ratio (m/z)Reference
DP-1194
DP-2359
DP-3365

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Metabolite Characterization

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique used extensively in drug metabolism studies. Research on Balofloxacin has utilized liquid chromatography combined with positive ion ESI high-resolution tandem mass spectrometry (LC/ESI-HR-MS/MS) to identify and characterize its in vivo metabolites.

In a study involving Sprague-Dawley rats, a total of 13 phase I and phase II metabolites were identified in plasma, urine, and feces samples after oral administration of Balofloxacin. The structural elucidation of these metabolites was based on their fragmentation patterns and accurate mass measurements. The metabolic transformations observed included a wide range of biochemical reactions.

Identified Metabolic Pathways for Balofloxacin:

Phase I Reactions: Dealkylation, desmethylation, decarbonylation, decarboxylation, hydroxylation, carboxylation.

Phase II Reactions: Cysteine conjugation, methylation, and a high abundance of glucuronidation.

The main phase I metabolites, such as the decarbonylated, decarboxylated, and desmethylated forms, were found to undergo subsequent phase II glucuronidation.

Microscopic Techniques for Bacterial Interaction Studies

Atomic Force Microscopy (AFM) for Cell Surface Changes

Atomic Force Microscopy (AFM) has emerged as an essential tool in microbiology for investigating the structure and function of microbial cell surfaces at nanometer resolution under physiological conditions. nih.gov The technique operates by scanning a sharp tip attached to a flexible cantilever across a sample's surface to generate a high-resolution 3D topographic image. nih.gov AFM is particularly valuable for studying the effects of antibiotics on bacteria, as it can directly visualize alterations in cell surface architecture, such as changes in roughness and the formation of pores or other structural damage. nih.gov

While AFM has been successfully used to reveal major ultrastructural alterations on bacterial surfaces caused by various antimicrobial agents, a specific literature search did not yield published studies that have applied this technique to investigate the direct effects of Balofloxacin, (S)- on bacterial cell surface morphology.

Bioanalytical Method Development and Validation

The development and validation of robust bioanalytical methods are fundamental for the quantitative determination of Balofloxacin and its metabolites in biological and pharmaceutical samples. Various analytical techniques have been established and validated according to International Council for Harmonisation (ICH) guidelines.

These methods include High-Performance Liquid Chromatography (HPLC) coupled with different detectors and spectrophotometry. A selective and sensitive HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method was developed for the determination of Balofloxacin in human plasma. Additionally, RP-HPLC methods with UV detection and simple UV spectrophotometric methods have been validated for estimating the drug in bulk and tablet dosage forms. Validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are rigorously assessed to ensure the methods are reliable for their intended purpose.

Comparison of Validated Analytical Methods for Balofloxacin

MethodMatrix / Sample TypeLinearity RangeLODLOQReference
HPLC-ESI-MSHuman Plasma0.03 - 3 µg/mL0.02 µg/mLNot Reported
RP-HPLC-UVBulk & Dosage Form10 - 60 µg/mL0.210 µg/mL0.637 µg/mL
UV SpectrophotometryBulk & Dosage Form2 - 14 µg/mL0.21 µg/mL0.63 µg/mL

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Balofloxacin in pharmaceutical formulations, and how do their parameters compare?

  • Methodology : Two validated spectrophotometric methods are described:

  • Oxidation with Cerium (IV) Sulfate : Residual oxidant reacts with methyl orange (λmax 511 nm) or indigo carmine (λmax 613 nm) .
  • HPLC Stability-Indicating Assay : Uses a Phenomenex ODS column (298 nm detection), validated for linearity (r² = 0.9998), LOD (90 ng/mL), and LOQ (273 ng/mL). Stress degradation studies (acid, alkali, UV) confirm specificity .
    • Application : These methods are suitable for bulk drug analysis, degradation studies, and formulation quality control.

Q. How does Balofloxacin interact with bacterial DNA gyrase, and what experimental approaches validate its mechanism of action?

  • Mechanism : Balofloxacin inhibits DNA gyrase and topoisomerase IV, enzymes critical for DNA supercoiling during replication. This interference halts bacterial DNA synthesis .
  • Validation :

  • Topoisomerase Inhibition Assays : Measure enzyme activity via gel electrophoresis under varying drug concentrations.
  • MIC Testing : Correlate bacterial susceptibility (Gram-positive/-negative, anaerobic strains) with gyrase mutation profiles .

Advanced Research Questions

Q. How can researchers address contradictions in Balofloxacin’s antibacterial efficacy under varying magnesium ion (Mg²⁺) concentrations?

  • Key Findings : High MgCl₂ (50–200 mM) reduces Balofloxacin’s intracellular accumulation by 25–27%, likely due to Mg²⁺-dependent membrane permeability changes .
  • Experimental Design :

  • Zone of Inhibition Assays : Compare bacterial susceptibility across Mg²⁺ gradients (0–200 mM).
  • Intracellular Drug Quantification : Use LC-MS to measure Balofloxacin uptake under Mg²⁺-modulated conditions .
    • Data Interpretation : Control for environmental Mg²⁺ levels in in vitro models to avoid underestimating drug efficacy.

Q. What strategies optimize the synthesis of Balofloxacin to improve yield and reduce costs?

  • Synthetic Route : Start with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid. Condense with 3-methylaminopiperidine using trimethoxyborane, achieving 60% overall yield .
  • Optimization :

  • Intermediate Synthesis : Compare formylation/LiAlH₄ reduction (16% yield) vs. triethyl orthoformate/NaBH₄ reduction (32% yield) for 3-methylaminopiperidine .
  • Catalysis : Explore transition-metal catalysts to enhance regioselectivity in cyclopropane ring formation.

Q. How do electrochemical sensors enhance Balofloxacin detection in biological matrices compared to traditional methods?

  • Sensor Design : Bi₂O₃/ZnO nanocomposite-modified electrodes detect Balofloxacin via voltammetry, offering high sensitivity (nM range) and selectivity in serum/urine samples .
  • Validation : Compare recovery rates and limits of detection (LOD) with HPLC or spectrophotometry. Address matrix effects (e.g., protein binding) using standard addition methods .

Q. What molecular dynamics (MD) approaches elucidate Balofloxacin’s binding affinity to serum albumin, and how does this impact pharmacokinetics?

  • Experimental Setup :

  • Fluorescence Quenching : Measure binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) for Balofloxacin-bovine serum albumin (BSA) interactions .
  • MD Simulations : Model BSA’s Sudlow site I/II to predict drug distribution and half-life .
    • Implications : Optimize dosing intervals based on protein-binding affinity to maintain therapeutic concentrations.

Methodological Challenges and Solutions

Q. How should researchers resolve discrepancies in Balofloxacin’s antioxidant activity reported across studies?

  • Case Study : Balofloxacin shows 34–73% nitric oxide scavenging at 10–40 µg/mL, lower than Prulifloxacin (40–88%). Contradictions may arise from assay conditions (e.g., pH, radical source) .
  • Standardization :

  • Radical Generation : Use consistent sodium nitroprusside/light systems.
  • Dose-Response Curves : Include positive controls (e.g., ascorbic acid) to normalize inter-study variability .

Q. What statistical frameworks are critical for analyzing Balofloxacin’s dose-dependent effects in bacterial viability assays?

  • Approach :

  • Nonlinear Regression : Fit log(inhibitor) vs. response curves to calculate IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare zone of inhibition diameters across Mg²⁺ concentrations .
    • Software Tools : Use GraphPad Prism or R packages (e.g., drc) for robust dose-response modeling .

Tables for Key Data

Table 1 : Comparison of Analytical Methods for Balofloxacin Quantification

MethodLinear Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)ApplicationReference
Spectrophotometry0.1–2.5 / 1–790273Formulation analysis
HPLC (Stability)10–10090273Degradation studies
Electrochemical0.01–100.31.0Serum/urine detection

Table 2 : Impact of Mg²⁺ on Balofloxacin Efficacy in E. coli

MgCl₂ (mM)Zone of Inhibition (mm)Intracellular Drug (µg/mL)Membrane Permeability (Relative)
025.0 ± 1.212.5 ± 0.81.00
5018.7 ± 0.99.3 ± 0.60.74
20016.2 ± 1.18.1 ± 0.50.65
Data adapted from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.